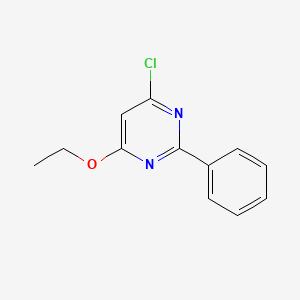![molecular formula C10H14N2O3 B15095259 Benzoic acid, 5-amino-2-[(2-hydroxyethyl)methylamino]-(9CI)](/img/structure/B15095259.png)
Benzoic acid, 5-amino-2-[(2-hydroxyethyl)methylamino]-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 5-amino-2-[(2-hydroxyethyl)methylamino]-(9CI) is a complex organic compound with the molecular formula C10H14N2O3 It is characterized by the presence of an amino group, a hydroxyethyl group, and a methylamino group attached to the benzoic acid core
Preparation Methods
The synthesis of Benzoic acid, 5-amino-2-[(2-hydroxyethyl)methylamino]-(9CI) typically involves multi-step organic reactions. One common method includes the nitration of benzoic acid followed by reduction to introduce the amino group. The hydroxyethyl and methylamino groups can be introduced through subsequent alkylation and substitution reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Benzoic acid, 5-amino-2-[(2-hydroxyethyl)methylamino]-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups.
Substitution: The amino and hydroxyethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzoic acid, 5-amino-2-[(2-hydroxyethyl)methylamino]-(9CI) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It may be used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzoic acid, 5-amino-2-[(2-hydroxyethyl)methylamino]-(9CI) involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyethyl groups can form hydrogen bonds or electrostatic interactions with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of metabolic processes.
Comparison with Similar Compounds
Similar compounds to Benzoic acid, 5-amino-2-[(2-hydroxyethyl)methylamino]-(9CI) include:
2-Amino-5-methylbenzoic acid: Differing by the presence of a methyl group instead of the hydroxyethyl and methylamino groups.
5-Amino-2-hydroxybenzoic acid: Lacking the hydroxyethyl and methylamino groups.
Benzoic acid, 5-(2-amino-1-hydroxyethyl)-2-hydroxy-, methyl ester: Featuring a methyl ester group
Properties
Molecular Formula |
C10H14N2O3 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
5-amino-2-[2-hydroxyethyl(methyl)amino]benzoic acid |
InChI |
InChI=1S/C10H14N2O3/c1-12(4-5-13)9-3-2-7(11)6-8(9)10(14)15/h2-3,6,13H,4-5,11H2,1H3,(H,14,15) |
InChI Key |
JRWDOGIMXZGRBJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C1=C(C=C(C=C1)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B15095210.png)


![2-(3-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B15095220.png)



![4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B15095242.png)

![2-Propanamine, 1-([1,1'-biphenyl]-4-yloxy)-](/img/structure/B15095249.png)
